![molecular formula C23H20N4O4 B2756691 methyl 4-(2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamido)benzoate CAS No. 1261001-52-8](/img/structure/B2756691.png)

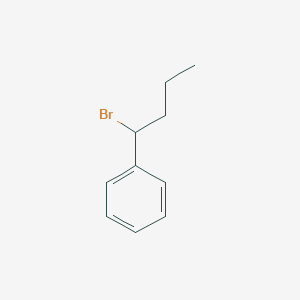

methyl 4-(2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamido)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

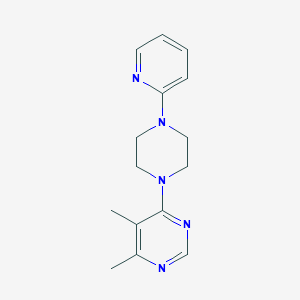

Methyl 4-(2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamido)benzoate is a useful research compound. Its molecular formula is C23H20N4O4 and its molecular weight is 416.437. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Properties

A study by Han et al. (2010) focuses on the synthesis of 1,3,4-oxadiazole derivatives, including cholesteryl and methyl benzoates with oxadiazole fluorophores, highlighting their mesomorphic behavior and photo-luminescent properties. These compounds exhibit cholesteric or nematic/smectic A mesophases and strong blue fluorescence, suggesting applications in liquid crystal displays and optoelectronic devices (Jie Han, Fu-Li Wang, Feng-Yan Zhang, & Li-rong Zhu, 2010).

Sensor Applications

Ma et al. (2013) reported on novel anion sensors based on 1,3,4-oxadiazole and phenol hydroxyl groups for selective fluoride detection. The colorimetric and fluorescence responses of these sensors highlight their potential in environmental monitoring and analytical chemistry applications (Jiantao Ma, Zhe Li, Yan Zong, Yi Men, & G. Xing, 2013).

Antimicrobial and Antifungal Activities

Salama (2020) explored the anti-Salmonella Typhi activities of new 2-amino-1,3,4-oxadiazole derivatives, offering insights into their potential as antimicrobial agents (E. Salama, 2020). Similarly, Nimbalkar et al. (2016) synthesized oxadiazole derivatives showing significant antifungal activity against various human pathogenic fungi, indicating their applicability in developing new antifungal drugs (Urja D. Nimbalkar, S. Tupe, Julio A. Seijas Vázquez, F. Khan, J. Sangshetti, & A. P. Nikalje, 2016).

Corrosion Inhibition

Kalia et al. (2020) investigated the corrosion inhibition efficiency of oxadiazole derivatives on mild steel in acidic environments. The study illustrates the potential of these compounds in industrial applications to protect metals against corrosion, emphasizing the role of molecular structure on inhibition performance (Vikas Kalia, Pradeep Kumar, Suresh Kumar, Priti Pahuja, Gaurav Jhaa, S. Lata, & Hariom Dahiya, 2020).

Mechanism of Action

Target of Action

The compound, also known as “AB01285668-01”, “NCGC00282653-01”, or “methyl 4-[({2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)amino]benzoate”, is a potent and selective inhibitor of Wnt/β-catenin signaling . This signaling pathway plays a crucial role in cell proliferation and differentiation, and its dysregulation is often associated with various types of cancers .

Mode of Action

The compound binds to β-catenin , promoting its degradation . β-catenin is a key component of the Wnt signaling pathway. Under normal conditions, β-catenin is degraded by a destruction complex. When the wnt signaling pathway is activated, β-catenin degradation is inhibited, allowing it to accumulate in the cytoplasm and then translocate to the nucleus where it activates the transcription of wnt target genes . By promoting β-catenin degradation, the compound effectively downregulates Wnt/β-catenin target genes .

Biochemical Pathways

The compound affects the Wnt/β-catenin signaling pathway . By promoting the degradation of β-catenin, it prevents the activation of Wnt target genes, thereby inhibiting the proliferation of Wnt-dependent cancer cells .

Pharmacokinetics

The compound’s efficacy against wnt-dependent cancer growth both in vitro and in vivo suggests that it has sufficient bioavailability to reach its target sites .

Result of Action

The compound exhibits potent anti-tumor effects selectively on Wnt-dependent cancer cells . By inhibiting the Wnt/β-catenin signaling pathway, it suppresses the proliferation of these cancer cells .

Properties

IUPAC Name |

methyl 4-[[2-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N4O4/c1-15-5-7-16(8-6-15)21-25-22(31-26-21)19-4-3-13-27(19)14-20(28)24-18-11-9-17(10-12-18)23(29)30-2/h3-13H,14H2,1-2H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QITZTGXDTQJQJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN3CC(=O)NC4=CC=C(C=C4)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-bromophenyl)-7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2756610.png)

![2-[2-Hydroxyethyl-[(4-methylphenyl)methyl]amino]ethanol](/img/structure/B2756611.png)

![Methyl 1-isopropyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2756616.png)

![2-(2-(Dimethylamino)ethyl)-1-(2-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2756621.png)

![ethyl 4-{2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoate](/img/structure/B2756624.png)

![5-ethoxy-3-(2-ethoxyethyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2756628.png)

![ethyl 2-(2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate](/img/structure/B2756630.png)